An In-depth Technical Guide to 4-(2-Chloro-4-fluorophenoxy)piperidine: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 4-(2-Chloro-4-fluorophenoxy)piperidine: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(2-Chloro-4-fluorophenoxy)piperidine, a heterocyclic building block with significant potential in medicinal chemistry. While specific experimental data for this compound is not widely available in public literature, this document consolidates known information for structurally related compounds to provide a robust framework for its synthesis, characterization, and potential applications. This guide is intended to empower researchers to leverage this molecule in the design and synthesis of novel therapeutic agents.
Molecular Overview and Significance
4-(2-Chloro-4-fluorophenoxy)piperidine belongs to the class of aryloxypiperidines, a scaffold of considerable interest in drug discovery. The piperidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring chemical space in three dimensions. The specific substitution pattern on the phenoxy ring—a chloro group at the 2-position and a fluoro group at the 4-position—is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for the development of new chemical entities.
Table 1: Core Properties of 4-(2-Chloro-4-fluorophenoxy)piperidine
| Property | Value | Source |
| CAS Number | 367501-07-3 | |
| Molecular Formula | C₁₁H₁₃ClFNO | |
| Molecular Weight | 229.68 g/mol | |
| Canonical SMILES | C1CNCCC1OC2=C(C=C(C=C2)F)Cl | |
| Physical Form | Solid (predicted) | Inferred from related compounds |
Synthetic Routes and Methodologies
The synthesis of 4-(2-Chloro-4-fluorophenoxy)piperidine can be approached through several established methods for forming aryl ether bonds. The two most prominent and reliable methods are the Mitsunobu reaction and the Williamson ether synthesis. The choice between these methods will depend on the availability of starting materials, desired scale, and tolerance of functional groups.
Proposed Synthesis via Mitsunobu Reaction
The Mitsunobu reaction is a versatile and widely used method for the formation of C-O bonds with inversion of stereochemistry at the alcohol carbon. This approach would involve the coupling of a suitably protected 4-hydroxypiperidine with 2-chloro-4-fluorophenol.
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Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 2-chloro-4-fluorophenol (1.1 eq.), and triphenylphosphine (PPh₃) (1.2 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.5 M).
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Reaction Initiation: Cool the solution to 0 °C in an ice bath.
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Azodicarboxylate Addition: To the cooled solution, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise over 10-15 minutes. The reaction is often accompanied by a color change and the formation of a precipitate (triphenylphosphine oxide).
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine.
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Deprotection: The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent to afford the final product, 4-(2-Chloro-4-fluorophenoxy)piperidine.
Caption: Proposed Mitsunobu reaction workflow.
Proposed Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a classical and robust method for preparing ethers from an alkoxide and an alkyl or aryl halide. In this case, it would involve the reaction of the sodium or potassium salt of a protected 4-hydroxypiperidine with a suitable aryl halide.
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Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or THF. Add a strong base, such as sodium hydride (NaH) (1.2 eq.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
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Aryl Halide Addition: To the alkoxide solution, add 1,2-dichloro-4-fluorobenzene or a similarly activated aryl halide (1.1 eq.).
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
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Deprotection: Remove the Boc protecting group as described in the Mitsunobu protocol to yield the final product.
Caption: Proposed Williamson ether synthesis workflow.
Predicted Physicochemical and Spectroscopic Properties
While experimental data is not available, the physicochemical and spectroscopic properties of 4-(2-Chloro-4-fluorophenoxy)piperidine can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Comparison |
| Melting Point (°C) | 80 - 120 | Solid at room temperature, similar to other aryloxypiperidine hydrochlorides. |
| Boiling Point (°C) | > 300 | High boiling point expected due to molecular weight and polar functional groups. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | Based on the polarity of the molecule and general solubility of similar amine-containing compounds. |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The predicted ¹H NMR spectrum in CDCl₃ would likely show the following key signals:
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Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.8 and 7.4 ppm, corresponding to the three protons on the substituted benzene ring. The coupling patterns will be influenced by both the chloro and fluoro substituents.
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Piperidine CH-O Proton: A multiplet around δ 4.4-4.6 ppm for the proton at the 4-position of the piperidine ring.
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Piperidine CH₂-N and CH₂-C Protons: A series of multiplets between δ 1.8 and 3.2 ppm corresponding to the methylene protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen will be further downfield.
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Piperidine N-H Proton: A broad singlet that may appear between δ 1.5 and 3.0 ppm, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The predicted ¹³C NMR spectrum in CDCl₃ would likely exhibit signals in the following regions:
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Aromatic Carbons: Signals between δ 110 and 160 ppm. The carbons directly attached to the fluorine and chlorine atoms will show characteristic splitting patterns and shifts.
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Piperidine C-O Carbon: A signal around δ 70-75 ppm.
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Piperidine C-N and C-C Carbons: Signals between δ 30 and 50 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy: Key vibrational frequencies are expected to include:
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N-H Stretch: A moderate, somewhat broad absorption in the range of 3300-3400 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.
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C-O-C Stretch (Aryl Ether): A strong absorption around 1200-1250 cm⁻¹.
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C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
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C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 229. An [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak would be indicative of the presence of a single chlorine atom. Fragmentation would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Reactivity and Chemical Behavior
The chemical reactivity of 4-(2-Chloro-4-fluorophenoxy)piperidine is primarily dictated by the secondary amine of the piperidine ring. This nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.
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N-Alkylation and N-Acylation: The piperidine nitrogen can be readily alkylated or acylated using standard synthetic protocols. These reactions are crucial for further functionalization and incorporation of this building block into larger molecules.
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Salt Formation: As a secondary amine, it will readily form salts with both organic and inorganic acids. This property is often exploited for purification and to improve the aqueous solubility of drug candidates.
Potential Applications in Drug Discovery and Medicinal Chemistry
The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds targeting the central nervous system (CNS). The specific substitution pattern of 4-(2-Chloro-4-fluorophenoxy)piperidine suggests its potential as a key intermediate in the synthesis of novel therapeutics.
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Antipsychotic Agents: Many atypical antipsychotics feature a piperidine or piperazine moiety linked to an aromatic group. The electronic nature of the 2-chloro-4-fluorophenyl group could be beneficial in modulating receptor binding affinity and selectivity, for example, at dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.
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Neurokinin (NK) Receptor Antagonists: Aryloxypiperidine derivatives have been investigated as antagonists of neurokinin receptors, which are implicated in pain, inflammation, and mood disorders.[1] The title compound could serve as a valuable starting point for the development of new NK₁ or NK₂ receptor antagonists.
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Other CNS Targets: The versatility of the piperidine scaffold allows for its application in targeting a wide range of CNS receptors and transporters. Derivatives could be explored for their activity as antidepressants, anxiolytics, or cognitive enhancers.
Caption: Potential therapeutic areas for derivatives.
Safety and Handling
Based on the Safety Data Sheet (SDS) for similar compounds, 4-(2-Chloro-4-fluorophenoxy)piperidine should be handled with care in a well-ventilated laboratory fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
4-(2-Chloro-4-fluorophenoxy)piperidine represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications. By providing detailed, actionable protocols and a logical framework for its use, this document aims to facilitate the exploration of this compound's potential in the development of next-generation therapeutics. The unique combination of the piperidine scaffold with the electronically and metabolically interesting 2-chloro-4-fluorophenoxy group makes it a prime candidate for library synthesis and lead optimization campaigns.
References
- Kubota, H., et al. (1998). Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1 -yl)ethyl]piperidines. Bioorganic & Medicinal Chemistry Letters, 8(12), 1541-1546.
- Shirai, J., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry, 19(17), 5175-5182.
- Sauerberg, P., & Olesen, P. H. (1993). U.S. Patent No. 5,264,444. Washington, DC: U.S.

